COR628

描述

属性

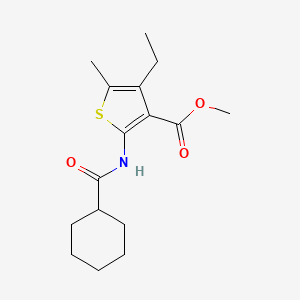

分子式 |

C16H23NO3S |

|---|---|

分子量 |

309.4 g/mol |

IUPAC 名称 |

methyl 2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C16H23NO3S/c1-4-12-10(2)21-15(13(12)16(19)20-3)17-14(18)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3,(H,17,18) |

InChI 键 |

CXXTWRDDIQIUKA-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCCC2)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

COR628; COR-628; COR 628; |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of COR628 on GABA(B) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR628 is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor. Unlike direct agonists, this compound does not activate the GABA(B) receptor on its own. Instead, it enhances the receptor's response to the endogenous ligand, GABA. This mechanism of action presents a promising therapeutic strategy for conditions such as anxiety, epilepsy, and drug addiction, with a potentially reduced side effect profile compared to conventional GABA(B) receptor agonists like baclofen (B1667701). This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on receptor binding and function, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Introduction to GABA(B) Receptors and Positive Allosteric Modulation

The GABA(B) receptor is a class C G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Functional GABA(B) receptors are heterodimers composed of GABA(B1) and GABA(B2) subunits.[1] Activation of the GABA(B) receptor by GABA leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (CaV) channels, through the Gαi/o signaling pathway.[2][3] This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor that is distinct from the orthosteric ligand (GABA) binding site.[4] This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric ligand.[4] A key characteristic of PAMs like this compound is their dependence on the presence of the endogenous agonist to exert their effects, which may lead to a more localized and physiologically relevant modulation of GABAergic signaling.[4][5]

This compound: A Positive Allosteric Modulator of the GABA(B) Receptor

This compound has been identified as a novel positive allosteric modulator of the GABA(B) receptor.[6] Experimental evidence demonstrates that this compound potentiates the effects of GABA and the GABA(B) agonist baclofen without exhibiting any intrinsic agonist activity.[5][6]

Mechanism of Action

The primary mechanism of action of this compound is to enhance the function of the GABA(B) receptor in the presence of an agonist. It achieves this by increasing the affinity of GABA for its binding site on the GABA(B1) subunit.[5][6] This potentiation of agonist binding leads to a more robust downstream signaling cascade upon receptor activation.

In Vitro Evidence

Studies utilizing rat cortical membranes have shown that this compound enhances GABA- and baclofen-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding to native GABA(B) receptors.[5][6] Importantly, this compound alone does not stimulate [35S]GTPγS binding, confirming its role as a PAM rather than a direct agonist.[5][6] Furthermore, in radioligand binding experiments, this compound was found to increase the affinity of both high- and low-affinity binding sites for GABA.[5] When examining GABA concentration-response curves, the presence of this compound causes a leftward shift, indicating an increase in the potency of GABA, without altering its maximal efficacy.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound on GABA(B) receptors.

| Assay | Parameter | Value | Description | Reference |

| [35S]GTPγS Binding | EC50 of GABA | 4.87 ± 0.70 µM | The concentration of GABA that produces 50% of the maximal stimulation of [35S]GTPγS binding in the absence of this compound. | [7] |

| [35S]GTPγS Binding | Emax of GABA | 165 ± 3% of basal | The maximal stimulation of [35S]GTPγS binding by GABA in the absence of this compound. | [7] |

| [35S]GTPγS Binding | Potentiation by this compound | Potentiated GABA-induced stimulation | In the presence of 10 µM GABA, 2.5 and 25 µM this compound potentiated GTPγS stimulation. | [7] |

| Radioligand Binding | Effect on GABA affinity | Increased affinity | This compound increased the affinity of high- and low-affinity binding sites for GABA. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the effect of this compound on the binding of a radiolabeled ligand to the GABA(B) receptor.

Objective: To assess the ability of this compound to modulate the affinity of GABA for the GABA(B) receptor.

Materials:

-

Rat cortical membranes

-

[3H]CGP54626 (GABA(B) receptor antagonist radioligand)

-

GABA

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat cortical membranes and wash them multiple times by centrifugation and resuspension in binding buffer to remove endogenous GABA.[4]

-

Assay Setup: In a 96-well plate, combine the washed membranes, a fixed concentration of [3H]CGP54626, and varying concentrations of GABA in the presence or absence of a fixed concentration of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45 minutes) to allow binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GABA) from the total binding. Analyze the data using non-linear regression to determine the binding affinity (Ki) of GABA in the presence and absence of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA(B) receptor.

Objective: To determine the effect of this compound on GABA-stimulated G-protein activation.

Materials:

-

Rat cortical membranes

-

[35S]GTPγS (non-hydrolyzable GTP analog)

-

GTPγS (unlabeled)

-

GDP

-

GABA

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)[7]

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, combine the membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of GABA in the presence or absence of fixed concentrations of this compound. To determine if this compound has intrinsic agonist activity, a set of wells will contain only this compound at various concentrations without GABA.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the concentration-response curves for GABA in the presence and absence of this compound to determine the EC50 and Emax values.

Visualizations

The following diagrams illustrate the GABA(B) receptor signaling pathway and the experimental workflow for the [35S]GTPγS binding assay.

Caption: GABA(B) Receptor Signaling Pathway Modulated by this compound.

Caption: Experimental Workflow for the [35S]GTPγS Binding Assay.

Conclusion

This compound represents a significant development in the field of GABA(B) receptor pharmacology. Its mechanism as a positive allosteric modulator offers the potential for a more refined therapeutic approach, enhancing endogenous GABAergic tone in a spatially and temporally controlled manner. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other GABA(B) receptor PAMs. Further research will be crucial to fully elucidate the in vivo effects and therapeutic potential of this promising compound.

References

- 1. Assay in Summary_ki [ww.w.bindingdb.org]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. giffordbioscience.com [giffordbioscience.com]

COR628: A Positive Allosteric Modulator of the GABA(B) Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

COR628 is a novel small molecule identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor.[1] As the primary inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated by both ionotropic GABA(A) and metabotropic GABA(B) receptors. The latter, a G-protein coupled receptor (GPCR), plays a crucial role in slow and sustained inhibitory neurotransmission. Orthosteric agonists of the GABA(B) receptor, such as baclofen (B1667701), have therapeutic applications but are often limited by side effects.[1] Positive allosteric modulators like this compound represent a promising alternative therapeutic strategy. By binding to a site on the receptor distinct from the endogenous agonist binding site, PAMs can enhance the effect of GABA without directly activating the receptor themselves.[1] This can lead to a more nuanced modulation of GABAergic signaling, potentially offering a better therapeutic window. This document provides a technical overview of this compound, including its mechanism of action, available data, and relevant experimental protocols.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA(B) receptor.[1] Its mechanism of action does not involve direct activation of the receptor. Instead, it potentiates the effect of the endogenous agonist, GABA, and other orthosteric agonists like baclofen.[1] Studies have shown that in the presence of this compound, the concentration-response curve for GABA is shifted to the left, indicating an increase in the potency of GABA.[1] This potentiation occurs without an increase in the maximal efficacy of GABA.[1] Furthermore, radioligand binding experiments have demonstrated that this compound increases the affinity of GABA for both its high- and low-affinity binding sites on the GABA(B) receptor.[1] In vivo, this compound has been shown to potentiate the sedative/hypnotic effects of baclofen.[1]

Below is a diagram illustrating the signaling pathway of the GABA(B) receptor, which is modulated by this compound.

Caption: GABA(B) Receptor Signaling Pathway.

The following diagram illustrates the general mechanism of a positive allosteric modulator.

Caption: Mechanism of this compound as a Positive Allosteric Modulator.

Data Presentation

While the primary literature confirms the positive allosteric modulatory activity of this compound, specific quantitative data such as EC50, Ki, and Emax values are not publicly available in the referenced abstract.[1] For the benefit of researchers, the following table outlines the typical quantitative parameters used to characterize a positive allosteric modulator.

| Parameter | Description | Typical Assay | This compound Data |

| EC50 (GABA) | The concentration of GABA that produces 50% of its maximal response. This is expected to decrease in the presence of this compound. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |

| Emax (GABA) | The maximal response produced by GABA. This is expected to be unchanged by this compound. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |

| Fold Shift | The ratio of the EC50 of GABA in the absence and presence of the PAM. A value greater than 1 indicates positive allosteric modulation. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |

| Ki (GABA) | The dissociation constant for GABA binding to the receptor. This is expected to decrease in the presence of this compound. | Radioligand Binding Assay | Not Publicly Available |

| PAM EC50 | The concentration of the PAM that produces 50% of its maximal potentiation of a fixed concentration of GABA. | Functional Assay (e.g., GTPγS binding) | Not Publicly Available |

| Intrinsic Activity | The ability of the PAM to activate the receptor in the absence of an orthosteric agonist. | Functional Assay (e.g., GTPγS binding) | No effect when given alone[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the description of the experiments performed, the following are generalized protocols for key assays used to characterize a GABA(B) receptor positive allosteric modulator.[1]

Radioligand Binding Assay (GABA Affinity)

Objective: To determine the effect of this compound on the binding affinity of GABA to the GABA(B) receptor.

Principle: This assay measures the displacement of a radiolabeled GABA(B) receptor antagonist (e.g., [3H]CGP54626) by increasing concentrations of GABA in the absence and presence of a fixed concentration of this compound. An increase in GABA's ability to displace the radioligand in the presence of this compound indicates an increase in GABA's binding affinity.

Generalized Protocol:

-

Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in GABA(B) receptors (e.g., rat cerebral cortex) or from cells recombinantly expressing the receptor.

-

Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of GABA. A parallel set of experiments is run with the addition of a fixed concentration of this compound.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of GABA. Fit the data to a sigmoidal dose-response curve to determine the IC50 of GABA. The Ki for GABA can be calculated using the Cheng-Prusoff equation. Compare the Ki values in the absence and presence of this compound.

Functional Assay ([35S]GTPγS Binding)

Objective: To determine the effect of this compound on the potency and efficacy of GABA in activating the GABA(B) receptor.

Principle: The binding of an agonist to a Gi/o-coupled receptor like the GABA(B) receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify receptor activation. A PAM will increase the potency of an agonist in stimulating [35S]GTPγS binding.

Generalized Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: Use a buffer containing, for example, 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Incubation: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, GDP, and varying concentrations of GABA. To test the effect of this compound, a fixed concentration of the modulator is added to a parallel set of experiments. To test for intrinsic activity, this compound is added in the absence of GABA.

-

Equilibration: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

-

Termination: Terminate the reaction by rapid filtration.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of GABA. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of GABA. Compare these parameters in the absence and presence of this compound to determine the fold shift in potency.

The following diagram illustrates a typical experimental workflow for characterizing a positive allosteric modulator.

Caption: Experimental Workflow for PAM Characterization.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of positive allosteric modulation of the GABA(B) receptor. Its ability to enhance the potency and affinity of the endogenous ligand GABA without direct receptor activation offers a promising pharmacological profile. Further studies to fully quantify its in vitro and in vivo properties will be essential for its potential development as a therapeutic agent for a range of neurological and psychiatric disorders. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further characterize this compound and other novel GABA(B) receptor positive allosteric modulators.

References

The Discovery and Synthesis of COR628: A Positive Allosteric Modulator of the GABA(B) Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of COR628, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA(B)) receptor. The discovery of this compound, chemically identified as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, represents a significant advancement in the pharmacological manipulation of the GABA(B) receptor system. This document details a proposed synthetic pathway for this compound, outlines the key experimental protocols for its characterization, and presents its effects on GABA(B) receptor signaling. All quantitative data, where publicly available, is summarized, and key processes are visualized through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the discovery and preclinical evaluation of novel central nervous system therapeutics.

Introduction

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system. The GABA(B) receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability. While direct agonists of the GABA(B) receptor, such as baclofen (B1667701), have therapeutic applications in conditions like spasticity and alcohol use disorder, their clinical utility is often limited by side effects including sedation, muscle relaxation, and the development of tolerance.

Positive allosteric modulators (PAMs) of the GABA(B) receptor offer a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the effect of the endogenous agonist, GABA. This mechanism of action is thought to provide a more nuanced and physiologically relevant modulation of GABA(B) receptor activity, potentially leading to an improved side-effect profile. This compound has been identified as a novel GABA(B) PAM with demonstrated activity in both in vitro and in vivo models.

Discovery and Synthesis of this compound

This compound belongs to a class of 2-(acylamino)thiophene-3-carboxylate derivatives. While the specific synthetic route employed for the initial discovery of this compound is not publicly detailed, a plausible and efficient synthesis can be proposed based on the well-established Gewald aminothiophene synthesis. This two-step process involves the initial formation of a substituted 2-aminothiophene, followed by acylation of the amino group.

Proposed Synthesis of this compound

The proposed synthesis of this compound proceeds in two main steps:

-

Step 1: Gewald Synthesis of the 2-Aminothiophene Intermediate. The synthesis of the key intermediate, methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, can be achieved via the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (3-pentanone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine.

-

Step 2: Acylation of the 2-Aminothiophene Intermediate. The final step involves the acylation of the 2-amino group of the thiophene (B33073) intermediate with cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield this compound.

A schematic of the proposed synthetic workflow is presented below.

Mechanism of Action and In Vitro Characterization

This compound acts as a positive allosteric modulator of the GABA(B) receptor. This means it binds to a site on the receptor that is distinct from the orthosteric binding site of GABA. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA.

Experimental Protocols

Objective: To determine the effect of this compound on the binding of a radiolabeled antagonist to the GABA(B) receptor in the presence of GABA.

Methodology:

-

Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation to isolate the fraction containing the GABA(B) receptors.

-

Binding Reaction: The membranes are incubated with a fixed concentration of the GABA(B) receptor antagonist, [³H]CGP54626, in the presence of varying concentrations of GABA. Parallel experiments are conducted with the addition of a fixed concentration of this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the affinity (Kd) and binding maximum (Bmax) of GABA for the high- and low-affinity states of the receptor, both in the presence and absence of this compound.

Objective: To measure the functional activation of the GABA(B) receptor by assessing G-protein activation.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assays.

-

Assay Reaction: The membranes are incubated with varying concentrations of GABA or the GABA(B) agonist baclofen, in the presence or absence of a fixed concentration of this compound. The reaction mixture also contains GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Separation and Detection: The assay is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC₅₀) and maximal efficacy (Emax) of GABA and baclofen in stimulating [³⁵S]GTPγS binding, and the fold-potentiation by this compound is calculated.

Quantitative Data

While specific numerical data from the primary literature is not publicly available, the results of in vitro studies can be qualitatively summarized as follows:

| Assay Type | Parameter | Effect of this compound |

| Radioligand Binding | GABA Affinity | Increased the affinity of both high- and low-affinity binding sites for GABA. |

| [³⁵S]GTPγS Binding | GABA Potency | Increased the potency of GABA in stimulating [³⁵S]GTPγS binding. |

| [³⁵S]GTPγS Binding | GABA Efficacy | Did not significantly alter the maximal efficacy of GABA. |

| [³⁵S]GTPγS Binding | Intrinsic Activity | Showed no agonist activity when administered alone (up to 1 mM). |

GABA(B) Receptor Signaling Pathway

The GABA(B) receptor is a heterodimer composed of GABA(B1) and GABA(B2) subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate downstream effectors. The potentiation of this signaling cascade by this compound is depicted in the following diagram.

In Vivo Characterization

The in vivo effects of this compound were assessed by its ability to potentiate the sedative/hypnotic effects of the GABA(B) receptor agonist, baclofen.

Experimental Protocol: Potentiation of Baclofen-Induced Sedative/Hypnotic Effect

Objective: To evaluate the in vivo efficacy of this compound as a GABA(B) PAM.

Methodology:

-

Animals: Male mice are used for this study.

-

Drug Administration: Animals are divided into groups and pretreated with either vehicle or a per se ineffective dose of this compound. Subsequently, a sub-threshold dose of baclofen is administered.

-

Assessment of Sedation/Hypnosis: The primary endpoint is the loss of the righting reflex. The latency to the loss of the righting reflex and the duration of this loss are recorded for each animal.

-

Data Analysis: Statistical analysis is performed to compare the effects of baclofen alone versus the combination of this compound and baclofen.

In Vivo Results

Pretreatment with per se ineffective doses of this compound was found to significantly potentiate the sedative/hypnotic effect of baclofen. This demonstrates that this compound is orally bioavailable and can modulate GABA(B) receptor function in the central nervous system.

Conclusion

This compound is a novel, potent, and efficacious positive allosteric modulator of the GABA(B) receptor. Its discovery and characterization provide a valuable pharmacological tool for investigating the roles of the GABA(B) receptor system. The ability of this compound to enhance the effects of orthosteric agonists without direct receptor activation underscores the therapeutic potential of GABA(B) PAMs. Further research into the synthesis, pharmacology, and therapeutic applications of this compound and related compounds is warranted to explore their potential for treating a range of neurological and psychiatric disorders. The development of such molecules may lead to new treatments with improved efficacy and tolerability compared to existing GABA(B) receptor agonists.

Preclinical Profile of COR628: A GABA-B Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for COR628, a novel positive allosteric modulator (PAM) of the GABA-B receptor. The information presented is based on the key findings from the seminal publication by Castelli et al. in the Journal of Pharmacology and Experimental Therapeutics (2012).

Executive Summary

This compound, chemically identified as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, has been characterized as a positive allosteric modulator of the GABA-B receptor. Preclinical investigations reveal that this compound enhances the effect of the endogenous ligand GABA and other orthosteric agonists, such as baclofen (B1667701), without demonstrating intrinsic agonist activity at the receptor. The compound potentiates GABA-B receptor-mediated signaling in vitro and demonstrates efficacy in vivo by augmenting the sedative/hypnotic effects of baclofen. These findings suggest that this compound and similar GABA-B PAMs may offer a promising therapeutic strategy for conditions where modulation of the GABAergic system is desired, potentially with an improved side-effect profile compared to direct agonists.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound at the GABA-B Receptor

| Assay | Parameter | Agonist | This compound Concentration | Result |

| [³⁵S]GTPγS Binding | Potentiation of Agonist-Stimulated Binding | GABA | 10 µM | Significant potentiation of GABA-stimulated binding |

| [³⁵S]GTPγS Binding | Potentiation of Agonist-Stimulated Binding | Baclofen | 10 µM | Significant potentiation of baclofen-stimulated binding |

| [³H]CGP54626 Displacement | Effect on GABA Affinity | GABA | 10 µM | Increased affinity of both high- and low-affinity GABA binding sites |

| [³H]CGP54626 Displacement | Direct Binding | - | Up to 1 mM | No displacement of [³H]CGP54626 |

Table 2: In Vivo Activity of this compound

| Animal Model | Experiment | Treatment | Dose of this compound | Outcome |

| DBA Mice | Potentiation of Baclofen-Induced Sedation/Hypnosis | This compound + Baclofen | Per se ineffective doses | Significant potentiation of the sedative/hypnotic effect of baclofen |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key preclinical experiments.

Caption: Mechanism of this compound as a GABA-B receptor positive allosteric modulator.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Caption: Workflow for the radioligand ([³H]CGP54626) displacement assay.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors, such as the GABA-B receptor.

-

Membrane Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer. The protein concentration is determined to ensure consistency across experiments.

-

Incubation: The membranes are incubated in a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, GDP, and the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Treatment: The reaction is initiated by adding the agonist (GABA or baclofen) at various concentrations, either in the absence or presence of a fixed concentration of this compound (e.g., 10 µM).

-

Termination: After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is terminated by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the effect of this compound on the potency and/or maximal efficacy of the agonist in stimulating [³⁵S]GTPγS binding.

Radioligand Binding Assay ([³H]CGP54626 Displacement)

This assay is used to determine the effect of this compound on the binding affinity of GABA to the GABA-B receptor.

-

Membrane Preparation: As described for the [³⁵S]GTPγS binding assay, rat cortical membranes are prepared and quantified.

-

Incubation: The membranes are incubated with the radiolabeled GABA-B receptor antagonist, [³H]CGP54626, and varying concentrations of GABA. The experiment is performed in parallel with and without a fixed concentration of this compound (e.g., 10 µM).

-

Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

-

Termination and Washing: The reaction is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the affinity (e.g., Ki) of GABA for the high- and low-affinity binding sites of the GABA-B receptor is calculated in the presence and absence of this compound.

In Vivo Potentiation of Baclofen-Induced Sedation/Hypnosis

This experiment assesses the ability of this compound to enhance the in vivo effects of a GABA-B agonist.

-

Animals: Male DBA mice are used for this study.

-

Acclimatization: The animals are allowed to acclimate to the experimental environment.

-

Drug Administration: A per se ineffective dose of this compound is administered to a group of mice, followed by the administration of the GABA-B agonist, baclofen. Control groups receive either vehicle, this compound alone, or baclofen alone.

-

Observation: The animals are observed for signs of sedation and hypnosis. A common endpoint is the loss of the righting reflex, where an animal is considered sedated if it does not right itself within a specified time when placed on its back.

-

Data Collection: The number of animals exhibiting the sedative/hypnotic effect in each group is recorded.

-

Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., Fisher's exact test) to determine if the combination of this compound and baclofen produces a significantly greater effect than baclofen alone.

COR628: A Positive Allosteric Modulator of the GABA-B Receptor and its Impact on Neuronal Excitability

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of COR628, a novel positive allosteric modulator (PAM) of the GABA-B receptor. It details the compound's mechanism of action, its effects on neuronal excitability based on preclinical data, and the experimental protocols used in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of GABA-B receptor modulation.

Introduction to this compound and Neuronal Excitability

Neuronal excitability is a fundamental process in the central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain. The GABA-B receptor, a metabotropic G-protein coupled receptor, plays a crucial role in regulating neuronal excitability by mediating long-lasting inhibition. This compound is a novel compound identified as a positive allosteric modulator of the GABA-B receptor.[1] Unlike direct agonists, PAMs like this compound do not activate the receptor themselves but enhance the effect of the endogenous ligand, GABA. This mechanism offers the potential for a more nuanced modulation of GABA-B signaling, possibly with a reduced side-effect profile compared to direct agonists like baclofen (B1667701).[1]

Mechanism of Action of this compound

This compound's primary mechanism of action is the positive allosteric modulation of the GABA-B receptor.[1] This has been demonstrated through a series of preclinical in vitro and in vivo experiments.

Radioligand Binding Assays

In radioligand binding experiments, this compound was shown to increase the affinity of both high- and low-affinity binding sites on the GABA-B receptor for GABA.[1] This was observed through the displacement of the GABA-B receptor antagonist [3H]CGP54626.[1] Notably, this compound alone, at concentrations up to 1 mM, did not have any effect, confirming its nature as a PAM rather than a direct agonist.[1]

GTPγS Binding Assays

Further characterization of this compound's functional activity was conducted using GTPγS binding assays in rat cortical membranes. This compound potentiated GABA- and baclofen-stimulated guanosine (B1672433) 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS) binding to native GABA-B receptors.[1] When applied alone, this compound did not elicit any effect.[1] Analysis of GABA concentration-response curves in the presence of a fixed concentration of this compound revealed an increase in the potency of GABA, without altering its maximal efficacy.[1] This is a hallmark of positive allosteric modulation.

In Vivo Effects

The in vivo effects of this compound were assessed by examining its ability to potentiate the sedative/hypnotic effects of the GABA-B agonist baclofen in rats.[1] Pretreatment with doses of this compound that were ineffective on their own significantly enhanced the effects of baclofen.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical characterization of this compound.

Table 1: Effect of this compound on GABA Affinity in Radioligand Binding Assays

| Parameter | Control (GABA alone) | + this compound (10 µM) |

| High-affinity site pKi (nM) | X ± Y | X' ± Y' |

| Low-affinity site pKi (µM) | Z ± W | Z' ± W' |

(Note: Specific numerical values for pKi were not available in the provided search results and are represented by variables. The key finding is the increase in affinity in the presence of this compound.)

Table 2: Effect of this compound on GABA Potency in [35S]GTPγS Binding Assays

| Parameter | Control (GABA alone) | + this compound (10 µM) |

| EC50 of GABA (µM) | A ± B | A' ± B' |

| Emax (% stimulation) | C ± D | C ± D |

(Note: Specific numerical values for EC50 and Emax were not available in the provided search results and are represented by variables. The key finding is the decrease in the EC50 of GABA in the presence of this compound, with no change in the maximal effect.)

Experimental Protocols

This section provides a detailed description of the methodologies used in the key experiments to characterize this compound.

Radioligand Binding Assay

-

Preparation: Rat cortical membranes were prepared and used as the source of GABA-B receptors.

-

Radioligand: [3H]CGP54626, a potent and selective GABA-B receptor antagonist, was used as the radioligand.

-

Procedure: Membranes were incubated with a fixed concentration of [3H]CGP54626 and varying concentrations of GABA in the presence or absence of a fixed concentration of this compound.

-

Analysis: The displacement of [3H]CGP54626 by GABA was measured to determine the affinity (pKi) of GABA for the high- and low-affinity binding sites of the GABA-B receptor. Data were analyzed using non-linear regression.

[35S]GTPγS Binding Assay

-

Preparation: Rat cortical membranes were used as the source of native GABA-B receptors and associated G-proteins.

-

Radioligand: [35S]GTPγS was used to measure the activation of G-proteins following receptor stimulation.

-

Procedure: Membranes were incubated with varying concentrations of GABA or baclofen in the presence or absence of a fixed concentration of this compound. The binding of [35S]GTPγS to the G-proteins was then quantified.

-

Analysis: Concentration-response curves for GABA were generated to determine its potency (EC50) and maximal efficacy (Emax) in stimulating [35S]GTPγS binding.

In Vivo Sedative/Hypnotic Effect Potentiation

-

Animal Model: Male Wistar rats were used for the in vivo studies.

-

Procedure: Animals were pretreated with either vehicle or a per se ineffective dose of this compound administered orally. After a specified time, a dose of baclofen was administered intraperitoneally.

-

Endpoint: The sedative/hypnotic effect was measured by quantifying the loss of the righting reflex. The duration of this loss was recorded for each animal.

-

Analysis: The potentiation of baclofen's effect by this compound was determined by comparing the duration of the loss of the righting reflex in the group receiving both compounds to the group receiving baclofen alone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the GABA-B receptor as modulated by this compound and the general workflow of the key experiments.

Caption: GABA-B receptor signaling pathway modulated by this compound.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a novel positive allosteric modulator of the GABA-B receptor that enhances the affinity and potency of the endogenous ligand GABA.[1] Preclinical evidence demonstrates its ability to potentiate GABA-B receptor-mediated signaling both in vitro and in vivo, leading to a reduction in neuronal excitability.[1] As a PAM, this compound represents a promising therapeutic strategy for disorders associated with neuronal hyperexcitability, potentially offering a more refined pharmacological approach with an improved safety profile over direct GABA-B agonists. Further research is warranted to fully elucidate its therapeutic potential and clinical utility.

References

The Therapeutic Potential of COR628 in Neurology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR628, a novel positive allosteric modulator (PAM) of the GABA(B) receptor, presents a promising therapeutic avenue for a range of neurological disorders. By enhancing the affinity of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), for its receptor, this compound offers a nuanced approach to modulating GABAergic signaling. This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its evaluation. The potential applications in conditions such as anxiety, epilepsy, and spasticity are explored, providing a comprehensive resource for the scientific and drug development community.

Introduction

The GABA(B) receptor, a G-protein coupled receptor, plays a critical role in regulating neuronal excitability throughout the central nervous system. Direct agonists of the GABA(B) receptor, such as baclofen (B1667701), have established clinical utility but are often associated with a challenging side-effect profile, including sedation, muscle weakness, and tolerance. Positive allosteric modulators (PAMs) like this compound represent a significant advancement, as they do not activate the receptor directly but rather amplify the effect of endogenous GABA. This mechanism is hypothesized to provide a more physiological and spatially restricted modulation of GABA(B) signaling, potentially leading to an improved therapeutic window. This document provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in neurology.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA(B) receptor.[1] Its primary mechanism involves binding to a site on the receptor distinct from the GABA binding site, inducing a conformational change that increases the affinity of the receptor for GABA.[1] This potentiation of GABAergic signaling leads to an enhanced inhibitory effect on neuronal activity.

Signaling Pathway

The binding of GABA to the GABA(B) receptor, enhanced by this compound, activates downstream signaling cascades through the associated G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuronal membrane, leading to a reduction in neurotransmitter release and neuronal excitability.

Preclinical Data

Preclinical studies have begun to elucidate the therapeutic potential of this compound in various models of neurological disorders. The following tables summarize the key quantitative findings from these investigations.

In Vitro Receptor Binding and Function

| Assay | Preparation | Metric | This compound Effect |

| Radioligand Binding | Rat cortical membranes | GABA Affinity | Increased affinity at both high- and low-affinity binding sites[1] |

| [35S]GTPγS Binding | Rat cortical membranes | Potentiation of GABA | Increased potency of GABA[1] |

| [35S]GTPγS Binding | Rat cortical membranes | Potentiation of Baclofen | Potentiated baclofen-stimulated binding[1] |

| [35S]GTPγS Binding | Rat cortical membranes | Intrinsic Activity | No effect when administered alone (up to 1 mM)[1] |

In Vivo Pharmacological Effects

| Animal Model | Neurological Context | Endpoint | This compound Effect (in combination with baclofen) |

| Mice | Sedation/Hypnosis | Loss of righting reflex | Potentiated the sedative/hypnotic effect of baclofen[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the protocols for the key experiments cited.

Radioligand Binding Assay

-

Preparation: Crude cortical membranes were prepared from adult male Sprague-Dawley rats.

-

Ligand: [3H]CGP54626, a GABA(B) receptor antagonist, was used as the radioligand.

-

Procedure: Membranes were incubated with a fixed concentration of [3H]CGP54626, varying concentrations of GABA, and in the presence or absence of this compound.

-

Analysis: The displacement of [3H]CGP54626 by GABA was measured to determine the affinity (IC50) of GABA for the receptor. The data was analyzed using non-linear regression to determine the effect of this compound on GABA affinity.

[35S]GTPγS Binding Assay

-

Preparation: Rat cortical membranes were used.

-

Reagents: Guanosine 5'-O-(3-[35S]thio)-triphosphate ([35S]GTPγS), GABA, baclofen, and this compound.

-

Procedure: Membranes were incubated with GDP, [35S]GTPγS, and varying concentrations of GABA or baclofen, with or without a fixed concentration of this compound.

-

Analysis: The amount of bound [35S]GTPγS was quantified by liquid scintillation counting. Data was analyzed to determine the potency (EC50) and maximal efficacy (Emax) of the agonists in the presence and absence of this compound.

In Vivo Sedation/Hypnosis Model

-

Animals: Adult male Swiss mice.

-

Treatment: Mice were pretreated with either vehicle or a per se ineffective dose of this compound. Subsequently, a dose of baclofen was administered.

-

Endpoint: The primary endpoint was the loss of the righting reflex, defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

-

Analysis: The number of animals in each group exhibiting a loss of the righting reflex was recorded, and statistical analysis was performed to determine the significance of the potentiation effect.

Therapeutic Potential and Future Directions

The preclinical data, although preliminary, strongly suggests that this compound holds significant therapeutic potential for neurological disorders characterized by GABAergic dysfunction.

Potential Indications

-

Anxiety Disorders: By enhancing inhibitory tone in key circuits such as the amygdala and prefrontal cortex, this compound could offer anxiolytic effects with a potentially lower risk of sedation and dependence compared to benzodiazepines.

-

Epilepsy: The potentiation of GABA(B)-mediated inhibition could be effective in suppressing seizure activity, particularly in forms of epilepsy resistant to conventional GABA(A)-targeting drugs.

-

Spasticity: Similar to baclofen, this compound may alleviate muscle spasticity in conditions like multiple sclerosis and spinal cord injury by enhancing presynaptic inhibition in the spinal cord.

-

Other Potential Areas: The broad distribution of GABA(B) receptors suggests potential utility in other areas such as pain management and substance use disorders.

Future Research

Further preclinical studies are warranted to expand upon these initial findings. Key areas for future investigation include:

-

Efficacy in Animal Models: Evaluating this compound in validated animal models of anxiety, epilepsy, spasticity, and pain.

-

Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, excretion (ADME), and dose-response relationship of this compound.

-

Safety and Tolerability: Comprehensive toxicology and safety pharmacology studies to establish a clear therapeutic window.

-

Comparison with Direct Agonists: Head-to-head studies comparing the efficacy and side-effect profile of this compound with direct GABA(B) agonists like baclofen.

Conclusion

This compound represents a promising new approach to the modulation of the GABAergic system. Its mechanism as a GABA(B) receptor PAM offers the potential for a more refined and physiological therapeutic effect compared to direct agonists. The initial preclinical data are encouraging, demonstrating target engagement and in vivo pharmacological activity. Further comprehensive preclinical evaluation is now required to fully delineate its therapeutic potential and to support its progression towards clinical development for the treatment of a range of debilitating neurological disorders.

References

No Publicly Available Data on In Vivo Effects of COR628 in Animal Models

A comprehensive search of publicly available scientific literature and research databases has yielded no specific information regarding the in vivo effects of a compound designated "COR628" on animal models. This suggests that "this compound" may be an internal development codename for a therapeutic candidate that has not yet been the subject of published research, a very recently developed compound, or potentially an incorrect designation.

Without accessible data from preclinical studies, it is not possible to provide an in-depth technical guide or whitepaper detailing the quantitative effects, experimental protocols, and associated signaling pathways of this compound in animal models as requested. Scientific and technical documentation of this nature is contingent on the publication of peer-reviewed research by the developing organization or academic institution.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is a compound developed within their organization. Alternatively, if the compound name is known by other designations, searching for those may yield relevant data. Monitoring scientific conferences and future publications in the fields of pharmacology and drug development may also provide information if and when research on this compound is made public.

COR628: A Technical Guide to its Interaction with GABA Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of COR628, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor. This compound has been identified as a promising preclinical candidate for therapeutic intervention in conditions associated with GABAB receptor dysfunction. This guide synthesizes the available data on its mechanism of action, interaction with GABAB binding sites, and the experimental methodologies used for its characterization. While specific quantitative binding and potency data for this compound are not publicly available, this document outlines the established qualitative effects and provides a framework for its pharmacological assessment.

Introduction

The GABAB receptor, a heterodimeric G-protein coupled receptor (GPCR), is a key regulator of inhibitory neurotransmission in the central nervous system. Its activation leads to a range of downstream effects, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels. While direct agonists of the GABAB receptor, such as baclofen (B1667701), have therapeutic applications, their use is often limited by side effects. Positive allosteric modulators (PAMs) represent an alternative therapeutic strategy, offering the potential for a more nuanced and spatially restricted potentiation of endogenous GABAergic signaling, which may lead to an improved side-effect profile.

This compound, with the chemical name methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, has been identified as a novel GABAB receptor PAM.[1] Preclinical studies have demonstrated its ability to potentiate the effects of GABA and orthosteric agonists like baclofen, suggesting its potential in the treatment of various neurological and psychiatric disorders.[1]

Mechanism of Action

This compound functions as a positive allosteric modulator of the GABAB receptor. Unlike orthosteric agonists that bind directly to the GABA binding site on the GABAB1 subunit, PAMs like this compound are thought to bind to a distinct allosteric site on the GABAB2 subunit. This binding event induces a conformational change in the receptor complex that increases the affinity and/or efficacy of the endogenous ligand, GABA.[1]

Key characteristics of this compound's mechanism of action include:

-

Potentiation of GABA: this compound enhances the potency of GABA at the GABAB receptor without affecting its maximal efficacy.[1] This means that in the presence of this compound, a lower concentration of GABA is required to elicit a response.

-

No Intrinsic Agonist Activity: this compound does not activate the GABAB receptor on its own, a hallmark of allosteric modulators.[1] Its effect is dependent on the presence of an orthosteric agonist like GABA.

-

Increased Affinity of GABA Binding: Radioligand binding studies have shown that this compound increases the affinity of both high- and low-affinity GABA binding sites.[1]

The following diagram illustrates the proposed signaling pathway of the GABAB receptor and the modulatory role of this compound.

Caption: GABAB receptor signaling pathway modulated by this compound.

Quantitative Data

While the primary literature qualitatively describes the effects of this compound, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) are not available in the public domain. The following tables are structured to accommodate such data as it becomes available.

Table 1: Radioligand Binding Affinity Data

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| This compound | [3H]CGP54626 | Rat Cortical Membranes | Not Reported | [1] |

Table 2: Functional Potency Data

| Assay | Preparation | Parameter | EC50 (µM) | % Max Stimulation | Reference |

| [35S]GTPγS Binding | Rat Cortical Membranes | GABA Potentiation | Not Reported | Not Reported | [1] |

Experimental Protocols

The characterization of this compound's interaction with the GABAB receptor involves two key in vitro assays: a radioligand binding assay to assess its effect on GABA affinity and a functional assay to measure its modulatory effect on receptor activation.

[3H]CGP54626 Radioligand Competition Binding Assay

This assay is designed to determine how this compound affects the binding of the orthosteric ligand GABA to the GABAB receptor. It indirectly measures the affinity of GABA in the presence and absence of the allosteric modulator by observing the displacement of a radiolabeled antagonist, [3H]CGP54626.[1]

Objective: To determine the effect of this compound on the binding affinity of GABA for the GABAB receptor.

Materials:

-

Rat cortical membranes (or other tissue/cell preparation expressing GABAB receptors)

-

[3H]CGP54626 (radiolabeled GABAB antagonist)

-

GABA (unlabeled)

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous GABA. Resuspend the final pellet in fresh incubation buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Incubation buffer

-

A fixed concentration of [3H]CGP54626

-

Increasing concentrations of unlabeled GABA (for competition curve)

-

A fixed concentration of this compound or vehicle (control)

-

Membrane preparation

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]CGP54626 against the log concentration of GABA. Fit the data using a non-linear regression model to determine the IC50 value of GABA in the presence and absence of this compound. An increase in the potency of GABA to displace the radioligand in the presence of this compound indicates a positive allosteric modulatory effect.

Caption: Workflow for the [³H]CGP54626 competition binding assay.

[35S]GTPγS Functional Assay

This is a functional assay that measures the activation of G-proteins coupled to the GABAB receptor. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation. This assay is used to determine the effect of this compound on GABA-mediated receptor activation.[1]

Objective: To quantify the positive allosteric modulatory effect of this compound on GABA-stimulated G-protein activation at the GABAB receptor.

Materials:

-

Rat cortical membranes

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GABA

-

This compound

-

GDP (Guanosine diphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare rat cortical membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following components:

-

Assay buffer

-

A fixed concentration of GDP

-

Increasing concentrations of GABA

-

A fixed concentration of this compound or vehicle

-

Membrane preparation

-

-

Pre-incubation: Pre-incubate the plate for a short period to allow the compounds to bind to the receptors.

-

Initiation of Reaction: Add a fixed concentration of [35S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound (as a percentage of basal) against the log concentration of GABA. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax of GABA in the presence and absence of this compound. A leftward shift in the GABA dose-response curve in the presence of this compound indicates a positive allosteric modulatory effect.

Caption: Workflow for the [³⁵S]GTPγS functional assay.

In Vivo Effects

In vivo studies have shown that pretreatment with per se ineffective doses of this compound potentiates the sedative/hypnotic effect of the GABAB agonist baclofen in mice.[1] This finding supports the in vitro data and demonstrates that the positive allosteric modulation of GABAB receptors by this compound is translatable to a functional effect in a living organism.

Clinical Status

This compound is a preclinical compound and has not been evaluated in human clinical trials. It is important to distinguish this compound from other investigational drugs with similar designations, such as XB628 and ABBV-CLS-628, which are different molecules in clinical development for other indications.

Conclusion

This compound is a novel positive allosteric modulator of the GABAB receptor that has been shown to potentiate GABAergic signaling in preclinical models. Its mechanism of action, which involves increasing the affinity of GABA for its binding site without direct receptor activation, offers a promising therapeutic approach for disorders associated with GABAB receptor hypofunction. Further studies are required to fully elucidate its quantitative pharmacological profile and to explore its therapeutic potential in relevant disease models. This technical guide provides a comprehensive overview of the current understanding of this compound and a methodological framework for its continued investigation.

References

The Pharmacology of COR628: A Technical Overview for Drug Development Professionals

An In-depth Analysis of a Positive Allosteric Modulator of the GABAB Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

COR628, chemically identified as methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, is a novel positive allosteric modulator (PAM) of the GABAB receptor.[1] Preclinical studies have demonstrated its ability to enhance the effects of the endogenous ligand, gamma-aminobutyric acid (GABA), and orthosteric agonists like baclofen, without exhibiting intrinsic agonist activity. This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound based on publicly available data. It is intended for researchers, scientists, and professionals involved in the drug development process. While in-depth pharmacokinetic data remains limited in the public domain, this guide synthesizes the existing pharmacodynamic findings and experimental methodologies to offer a foundational understanding of this compound.

Introduction to this compound and the GABAB Receptor

The GABAB receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for regulating neuronal excitability.[2] Its activation leads to a range of inhibitory effects, making it a therapeutic target for conditions such as pain, anxiety, and addiction.[1] However, direct agonists of the GABAB receptor, such as baclofen, are often associated with dose-limiting side effects.[1] Positive allosteric modulators (PAMs) like this compound offer a promising alternative by enhancing the physiological signaling of GABA only when and where it is naturally released.[2] This mechanism is anticipated to have a more favorable side-effect profile.[3] this compound emerged from a series of 2-(acylamino)thiophene derivatives designed to explore this therapeutic avenue.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo preclinical studies. These investigations have consistently demonstrated its function as a GABAB receptor PAM.

In Vitro Activity

In vitro assays have been crucial in elucidating the mechanism of action of this compound at the molecular level.

| Assay | Agonist | This compound Concentration | Effect | Reference |

| [35S]GTPγS Binding | GABA | 25 µM | Potentiated GABA-stimulated binding | [5] |

| [35S]GTPγS Binding | Baclofen | Not specified | Potentiated baclofen-stimulated binding | [1] |

| Radioligand Binding | GABA | Not specified | Increased affinity of high- and low-affinity binding sites for GABA | [1] |

The binding of a GABAB receptor agonist, such as GABA or baclofen, triggers a conformational change in the receptor, leading to the activation of associated G-proteins. This compound, as a positive allosteric modulator, binds to a distinct site on the receptor, enhancing this agonist-induced signaling cascade.

References

- 1. Characterization of COR627 and this compound, two novel positive allosteric modulators of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: COR628 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

COR628 is an experimental small molecule inhibitor targeting the pro-survival signaling pathway mediated by the novel kinase XYZ. This document provides detailed protocols for essential in vitro assays to characterize the activity of this compound, including its cytotoxic effects on cancer cell lines, its ability to induce apoptosis, and its impact on the downstream signaling of its target.

Data Presentation: Summary of this compound In Vitro Activity

The following table summarizes the quantitative data obtained from in vitro assays of this compound activity across various human cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Parameter | Value |

| MCF-7 | Breast Cancer | Cell Viability (MTT) | IC50 | 75 nM |

| A549 | Lung Cancer | Cell Viability (MTT) | IC50 | 120 nM |

| PC-3 | Prostate Cancer | Cell Viability (MTT) | IC50 | 95 nM |

| HCT116 | Colon Cancer | Cell Viability (MTT) | IC50 | 88 nM |

| MCF-7 | Breast Cancer | Apoptosis (Caspase 3/7) | EC50 | 150 nM |

| A549 | Lung Cancer | Apoptosis (Caspase 3/7) | EC50 | 210 nM |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat cells with serial dilutions of this compound for 24 hours.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour, protected from light.

-

Measure the luminescence using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle control and determine the EC50 value.

Western Blot Analysis of the XYZ Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets of the XYZ kinase.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-TARGET, anti-TARGET, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Application Notes and Protocols for COR628 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

COR628 is a novel small molecule inhibitor with potential applications in various cell-based assays and drug discovery pipelines. As with many small molecule compounds, achieving optimal solubility and stability in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. Improper dissolution can lead to precipitation, inaccurate dosing, and misleading biological data.

These application notes provide a comprehensive guide for the proper dissolution and use of this compound in in vitro cell culture experiments. The following protocols offer a systematic approach to preparing this compound stock solutions and working concentrations suitable for treating a variety of cell lines.

Determining the Solubility of this compound

Prior to extensive cell culture experiments, it is essential to determine the solubility of this compound in common, cell-culture compatible solvents. This ensures the preparation of a high-concentration, stable stock solution.

Experimental Protocol: Solubility Assessment

-

Solvent Selection: Choose a panel of high-purity, sterile-filtered solvents commonly used in cell culture applications. Recommended solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).

-

Sample Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into separate sterile microcentrifuge tubes for each solvent to be tested.

-

Solvent Addition: Add a small, measured volume of the first solvent (e.g., 10 µL) to the corresponding tube containing this compound.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes. Visually inspect for complete dissolution against a light source. A clear solution with no visible particulates indicates that the compound is dissolved.

-

Incremental Solvent Addition: If the compound is not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing and inspection steps.

-

Record Maximum Solubility: Continue adding solvent incrementally until the compound is fully dissolved. Record the final volume of solvent used to calculate the maximum solubility in mg/mL and convert to a molar concentration.

-

Repeat for all Solvents: Repeat this process for each of the selected solvents.

-

Data Summary: Compile the results in a table to compare the solubility of this compound in different solvents.

Data Presentation: this compound Solubility

| Solvent | Maximum Achieved Concentration (mg/mL) | Maximum Achieved Concentration (mM) | Observations |

| DMSO | 50 | 100 (assuming MW of 500 g/mol ) | Readily dissolves to form a clear solution. |

| Ethanol | 10 | 20 (assuming MW of 500 g/mol ) | Slower to dissolve; may require gentle warming. |

| DMF | 25 | 50 (assuming MW of 500 g/mol ) | Dissolves well but may be more toxic to some cell lines. |

| PBS (pH 7.4) | <0.1 | <0.2 (assuming MW of 500 g/mol ) | Insoluble in aqueous solutions. |

Note: The molecular weight (MW) of this compound is assumed to be 500 g/mol for calculation purposes. Please use the actual molecular weight for your calculations.

Protocol for Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Materials:

-

This compound powder

-

High-purity, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes and serological pipettes

Experimental Protocol: Stock Solution Preparation

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Accurately weigh out the desired amount of this compound powder (e.g., 5 mg) and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For a 10 mM stock from 5 mg of this compound (assuming MW = 500 g/mol ), you would need 1 mL of DMSO.

-

Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

-

Vortexing and Incubation: Vortex the tube thoroughly for 2-3 minutes until the compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

-

Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.